1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Description
Properties
IUPAC Name |
1-(2-methylpropyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)5-7(3-4-7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKCCUUQAOSEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)cyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under specific conditions. One common method involves the use of sulfonyl chlorides and amines in the presence of a base to form the sulfonamide bond . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Methylpropyl)cyclopropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 1-(2-Methylpropyl)cyclopropane-1-sulfonamide with analogous compounds:
Key Observations:
- Branching vs. Linear Chains : The 2-methylpropyl group in the target compound introduces steric hindrance compared to the linear butyl chain in 1-butylcyclopropane-1-sulfonamide. This may influence solubility and reactivity in synthetic pathways .
- In contrast, the diol substituent in refametinib’s cyclopropane-sulfonamide component improves target binding affinity, critical for its role in inhibiting MEK kinases .
- Molecular Weight : The dihydroxypropyl derivative has a significantly higher molecular weight (262.32 g/mol) due to additional oxygen and carbon atoms, impacting pharmacokinetics such as absorption and metabolism.
Research Findings and Implications
- Drug Development : The incorporation of cyclopropane-sulfonamide motifs in refametinib highlights their pharmacological relevance. Substituents like dihydroxypropyl are critical for target selectivity and potency .
- Material Science : Branched alkyl chains in compounds like this compound may improve thermal stability in polymer applications.
Biological Activity
1-(2-Methylpropyl)cyclopropane-1-sulfonamide is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to compile diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring bonded to a sulfonamide group. The molecular formula is . Its structure influences its interaction with biological systems, particularly in enzymatic inhibition and receptor binding.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research has shown that sulfonamides, including this compound, can inhibit the activity of carbonic anhydrase and other related enzymes. This inhibition can lead to significant physiological effects, such as altered acid-base balance and potential therapeutic applications in conditions like glaucoma and edema.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 8.3 |
Antimicrobial Activity
Studies have reported that sulfonamides exhibit antimicrobial properties. In vitro assays demonstrated that this compound showed moderate activity against various bacterial strains, suggesting potential use as an antibacterial agent.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Clinical Applications
A case study involving patients with bacterial infections treated with sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound. Patients exhibited significant improvement, indicating the compound's potential as a therapeutic agent.
Animal Studies
In animal models, the administration of this compound resulted in a notable reduction in inflammation markers. This suggests its potential application in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of sulfonamides indicates good absorption and distribution in biological tissues. The compound undergoes hepatic metabolism and is primarily excreted via the kidneys. Understanding its pharmacokinetics is crucial for optimizing dosing regimens in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-Methylpropyl)cyclopropane-1-sulfonamide, and what are critical reaction parameters?
- Methodology: The synthesis of cyclopropane-sulfonamide derivatives typically involves sulfonylation of cyclopropane precursors or cyclopropanation of pre-functionalized sulfonamides. For example, sulfonamide formation via reaction of cyclopropane-containing amines with sulfonyl chlorides under controlled pH (e.g., aqueous alkaline conditions) is common. Critical parameters include temperature control (0–5°C to avoid side reactions), stoichiometric excess of sulfonyl chloride, and inert atmosphere to prevent oxidation of sensitive intermediates . Cyclopropane ring formation may require specialized reagents like Simmons-Smith reagents or transition metal catalysts (e.g., Rh(II)-carbenoids), with stereochemical outcomes dependent on solvent polarity and reaction time .
Q. Which analytical techniques are most effective for characterizing structural purity and confirming the identity of this compound?
- Methodology:
- NMR Spectroscopy : H and C NMR can confirm cyclopropane ring integrity (e.g., characteristic deshielded protons at δ 1.2–2.5 ppm) and sulfonamide group placement (e.g., SONH protons at δ 5.0–6.0 ppm in DMSO-d) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H]+ ion matching CHNOS).
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities (<0.5% threshold) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology:
- PPE : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to avoid inhalation or dermal exposure .
- Ventilation : Use fume hoods for weighing and reactions to mitigate airborne dispersion.
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can computational models predict the reactivity of the cyclopropane ring in electrophilic or nucleophilic environments?
- Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution on the cyclopropane ring, identifying strained C–C bonds prone to ring-opening. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to predict reaction pathways (e.g., nucleophilic attack at sulfonamide vs. cyclopropane carbons) . Molecular dynamics simulations further assess conformational stability under varying pH and temperature .
Q. What experimental strategies resolve discrepancies between predicted and observed stability of this compound in aqueous vs. nonpolar solvents?
- Methodology:
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40°C/75% RH for 14 days, monitoring degradation via LC-MS.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
- Contradiction Resolution : If computational models underestimate hydrolysis rates, re-evaluate solvent-accessible surface area (SASA) of the cyclopropane ring using X-ray crystallography or cryo-EM .
Q. How can researchers design assays to evaluate interactions between this sulfonamide and biological targets (e.g., enzymes or receptors)?
- Methodology:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (K) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Mutagenesis Studies : Replace key residues in the target’s active site (e.g., Ala-scanning) to identify binding hotspots .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stereochemical stability of the cyclopropane ring under thermal stress?
- Methodology:
- Dynamic NMR : Monitor ring inversion barriers by variable-temperature H NMR (e.g., coalescence temperature analysis).
- Comparative Studies : Replicate conflicting experiments with controlled atmosphere (N vs. O) to assess oxidative degradation pathways .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-Chlorocyclopropane-1-sulfonamide) to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
